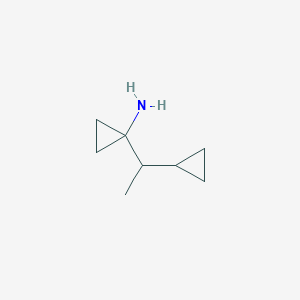
1-(1-Cyclopropylethyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopropylethyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H15N. It features a cyclopropane ring substituted with a cyclopropylethyl group and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions. Another approach involves the use of cyclopropylcarbinol derivatives, which are converted to the desired amine through a series of steps including oxidation and reductive amination .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Cyclopropylethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclopropylamines, imines, nitriles, and various cyclopropane derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopropylethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(1-Cyclopropylethyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique cyclopropane ring structure allows it to fit into specific binding sites, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: A simpler analog with a single cyclopropane ring and an amine group.
Cyclopropylmethylamine: Similar structure but with a methyl group attached to the cyclopropane ring.
Cyclopropylcarbinol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 1-(1-Cyclopropylethyl)cyclopropan-1-amine is unique due to its dual cyclopropane rings and the presence of an amine group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1-(1-cyclopropylethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15N/c1-6(7-2-3-7)8(9)4-5-8/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
ASIOYFMDJXYWQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


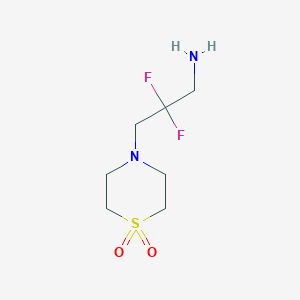
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
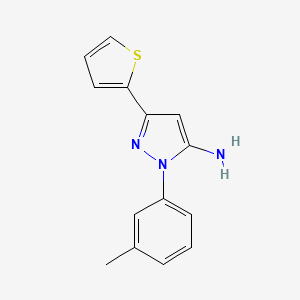
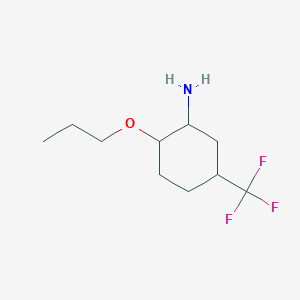
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)

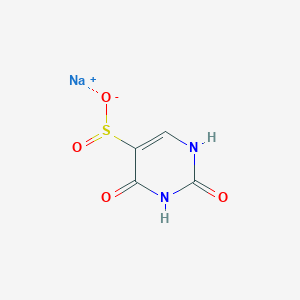
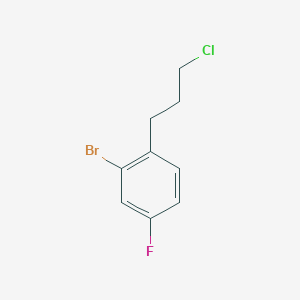
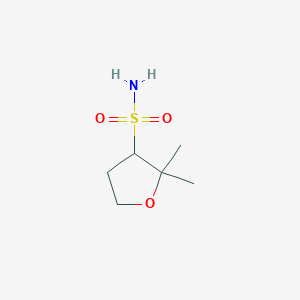
![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
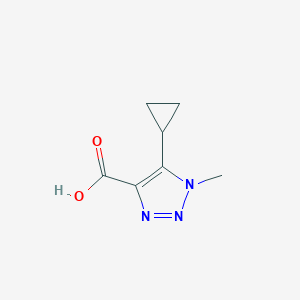
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
